1-(2-Methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(2-Methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16N2O · HCl and a molecular weight of 228.72 g/mol . It is a crystalline solid that is soluble in DMSO and methanol . This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly in the field of antipsychotic drugs .
Mechanism of Action
Target of Action
1-(2-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has been used in various chemical synthesis studies It is known that piperazine derivatives often interact with a variety of neurotransmitter receptors, including serotonin and dopamine receptors .
Mode of Action
It is known that piperazine derivatives can act as agonists or antagonists at their target receptors, influencing neurotransmitter activity and leading to various physiological effects .
Biochemical Pathways
Given its potential interaction with neurotransmitter receptors, it may influence pathways related to neurotransmission .
Result of Action
Its potential interaction with neurotransmitter receptors suggests it may influence neuronal activity and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride typically involves the reaction of bis(2-chloroethyl)amine hydrochloride with o-anisidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as Yb(OTf)3 . Major products formed from these reactions include derivatives that are used in further chemical synthesis .
Scientific Research Applications
1-(2-Methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of antipsychotic drugs and other pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine hydrochloride is unique due to its specific interaction with neurotransmitter receptors. Similar compounds include:
1-(4-Methoxyphenyl)piperazine hydrochloride: Similar in structure but with different pharmacological properties.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Another piperazine derivative with distinct chemical and biological properties.
1-(4-Chlorophenyl)piperazine dihydrochloride: Used in similar applications but with different reactivity and effects.
These compounds share structural similarities but differ in their specific interactions and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7, 5464-78-8 | |
Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38869-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051440 | |
Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66373-53-3, 5464-78-8 | |
Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66373-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyphenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5464-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28709 | |
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Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyphenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ74IHW73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-(2-Methoxyphenyl)piperazine hydrochloride?
A1: One common method involves reacting bis(2-chloroethyl)amine hydrochloride or bis(2-bromoethyl)amine hydrobromide with o-methoxyaniline. [] This method yields this compound or hydrobromide, respectively. The choice of starting material (hydrochloride or hydrobromide) influences the final product's halide. The intermediate bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride (SOCl2). [] Alternatively, the hydrobromide intermediate is formed using 40% hydrobromic acid (HBr). []
Q2: Can you elaborate on the applications of this compound in organic synthesis?
A2: this compound serves as a key building block in synthesizing various pharmaceutical compounds, particularly urapidil. [] Urapidil, a drug with antihypertensive properties, is synthesized via inverse phase transfer catalysis using this compound and 6-(3-chloropropyl)-1,3-dimethyluracil. [] This method offers several advantages, including high yield, high purity of the final product (urapidil exceeding 99.5% purity), mild reaction conditions, and environmental friendliness, making it suitable for industrial-scale production. []
Q3: What insights does computational chemistry offer regarding the structure and activity of 1-(2-Methoxyphenyl)piperazine derivatives?
A3: Studies employing Random Search and AM1 methods for conformational analysis of 4‐[ω‐(benzotriazolyl)alkyl]‐1‐(2‐methoxyphenyl)piperazine hydrochlorides (derivatives of 1-(2-Methoxyphenyl)piperazine) revealed that these compounds can adopt various conformations with minor energy differences. [] Further investigation into molecular electrostatic potential distribution (MEP) and dipole moments, calculated for both optimized crystallographic structures and global energy minimum conformations, indicated that conformational changes significantly impact the MEP. [] This insight suggests that the conformational flexibility of these compounds, and by extension 1-(2-Methoxyphenyl)piperazine itself, may play a crucial role in their pharmacological activity and interactions with biological targets.
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